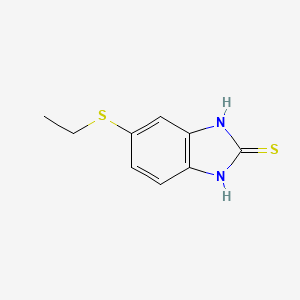
5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of 2-mercaptobenzimidazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The sulfur atom in the compound can form strong interactions with metal ions, which is crucial for its activity as an enzyme inhibitor. Additionally, the compound can disrupt cellular processes by interacting with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
2-Mercaptobenzimidazole: Similar structure but with a thiol group instead of an ethylsulfanyl group.
Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.
Uniqueness
5-(Ethylsulfanyl)-1,3-dihydro-2H-benzimidazole-2-thione is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and biological activities. This modification can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
CAS No. |
91168-08-0 |
|---|---|
Molecular Formula |
C9H10N2S2 |
Molecular Weight |
210.3 g/mol |
IUPAC Name |
5-ethylsulfanyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2S2/c1-2-13-6-3-4-7-8(5-6)11-9(12)10-7/h3-5H,2H2,1H3,(H2,10,11,12) |
InChI Key |
IGVYIBRBKUIELA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC2=C(C=C1)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
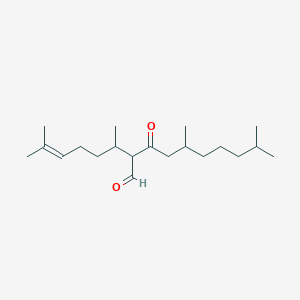
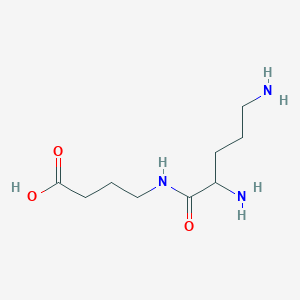
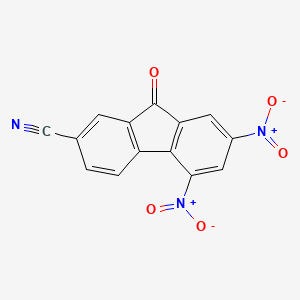
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
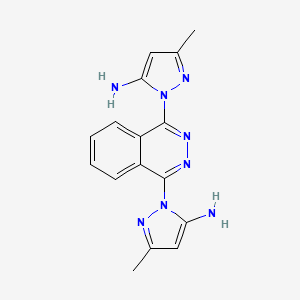

![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)
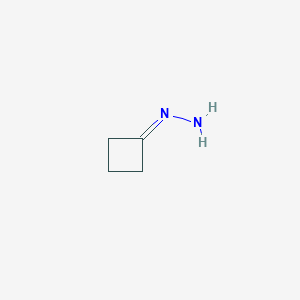
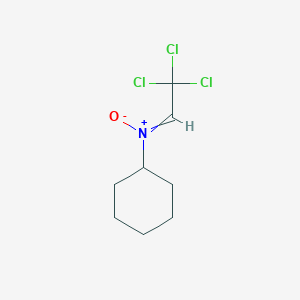
![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)

